molecular formula C12H12N2O2 B12122272 Pyrimidine, 4,6-dimethoxy-2-phenyl- CAS No. 4319-73-7

Pyrimidine, 4,6-dimethoxy-2-phenyl-

Cat. No.: B12122272
CAS No.: 4319-73-7
M. Wt: 216.24 g/mol
InChI Key: QZZAQLMQIBMMNA-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dimethoxy-2-phenyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-phenylpyrimidine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran or ethyl acetate, in the presence of a base like N,N-dimethylaniline . The reaction mixture is stirred at room temperature, and the product is isolated by distillation or crystallization.

Industrial Production Methods

Industrial production of 4,6-dimethoxy-2-phenylpyrimidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-dimethoxy-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

4319-73-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,6-dimethoxy-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2O2/c1-15-10-8-11(16-2)14-12(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QZZAQLMQIBMMNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2)OC

Origin of Product

United States

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